![molecular formula C17H19N3O2S B054685 Desmethyl rabeprazole thioether CAS No. 117976-91-7](/img/structure/B54685.png)
Desmethyl rabeprazole thioether
Übersicht
Beschreibung
Desmethyl Rabeprazole Thioether is a metabolite of Rabeprazole, a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal diseases. The focus of this summary is on the scientific aspects of Desmethyl Rabeprazole Thioether, excluding its clinical applications and side effects.
Synthesis Analysis
Desmethyl Rabeprazole Thioether is formed through metabolic pathways involving the reduction and subsequent oxidation of Rabeprazole. The process involves enzymatic action in human liver microsomes, with cytochrome P450 (CYP) enzymes, particularly CYP3A4, playing a significant role in the stereoselective metabolism from Rabeprazole-thioether to Rabeprazole and ultimately to Desmethyl Rabeprazole Thioether (Miura et al., 2006).
Molecular Structure Analysis
The molecular structure of Desmethyl Rabeprazole Thioether, like its parent compound Rabeprazole, includes a benzimidazole core, which is essential for its activity as a proton pump inhibitor. The removal of a methyl group in Desmethyl Rabeprazole Thioether affects its pharmacokinetic properties. Detailed molecular analyses, including vibrational spectroscopic and molecular structure studies, provide insights into the stability and reactivity of the compound (Rajesh et al., 2017).
Chemical Reactions and Properties
Desmethyl Rabeprazole Thioether undergoes various chemical reactions, including oxidation and photodegradation. The compound's stability under different conditions has been a subject of study, with findings indicating its susceptibility to photodegradation and the formation of specific degradation products under UV light (Garcia et al., 2008).
Physical Properties Analysis
The physical properties of Desmethyl Rabeprazole Thioether, including solubility and stability in various solvents, play a crucial role in its pharmacokinetics and pharmacodynamics. Analytical methods have been developed to study these properties in biological fluids, offering insights into its behavior in the human body (Lu et al., 2015).
Chemical Properties Analysis
Desmethyl Rabeprazole Thioether's chemical properties, such as its reactivity with other compounds and its behavior under various pH conditions, have been explored through various analytical techniques. Studies have shown that the compound, along with Rabeprazole, demonstrates significant antibacterial activity against Helicobacter pylori, suggesting a potential mechanism for its therapeutic effects (Kawakami et al., 2000).
Wissenschaftliche Forschungsanwendungen
Urinary Excretion Studies:
- Lu et al. (2015) developed a method using liquid chromatography/tandem mass spectrometry to study the urinary excretion of rabeprazole and its metabolites, including desmethyl rabeprazole thioether, in human urine. This method was applied to a urine excretion study, revealing significant non-renal elimination of these compounds in healthy volunteers (Lu et al., 2015).
- Similarly, Simpemba et al. (2014) developed a method for determining rabeprazole and its metabolites in human urine, contributing to the understanding of their excretion profiles (Simpemba et al., 2014).
Metabolism Studies:
- Miura et al. (2006) investigated the stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes, identifying CYP3A4 as the major enzyme responsible for this conversion. This study provided insights into the stereoselective disposition of rabeprazole (Miura et al., 2006).
Pharmacokinetic Studies:
- Cao et al. (2016) developed a method for the determination of rabeprazole enantiomers and their metabolites, including desmethyl rabeprazole thioether, in beagle dog plasma. This study helped in understanding the pharmacokinetic profiles of these compounds (Cao et al., 2016).
Stability and Efficacy Studies:
- Ren et al. (2008) examined the effect of pharmaceutical excipients on the aqueous stability of rabeprazole sodium and its degradation product, thioether-rabeprazole, highlighting the role of excipients in enhancing drug stability (Ren et al., 2008).
Drug Interaction Studies:
- Uno et al. (2006) studied the effects of fluvoxamine on rabeprazole pharmacokinetics, finding significant drug interactions between rabeprazole and fluvoxamine in individuals depending on their CYP2C19 genotypes (Uno et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTPBAPTLLDMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569438 | |
Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl rabeprazole thioether | |
CAS RN |
117976-91-7 | |
Record name | 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117976-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethyl rabeprazole thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL RABEPRAZOLE THIOETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60DBG5I1US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.